molecular formula C13H11ClN2O5S B4021590 4-CHLORO-2'-METHOXY-5'-NITROBENZENESULFONANILIDE

4-CHLORO-2'-METHOXY-5'-NITROBENZENESULFONANILIDE

Cat. No.: B4021590
M. Wt: 342.76 g/mol
InChI Key: FKSSWHVSEIPARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-2’-METHOXY-5’-NITROBENZENESULFONANILIDE is a chemical compound with the molecular formula C13H11ClN2O5S and a molecular weight of 342.76 g/mol . This compound is known for its unique structural features, which include a chloro group, a methoxy group, a nitro group, and a sulfonanilide moiety attached to a benzene ring. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

The synthesis of 4-CHLORO-2’-METHOXY-5’-NITROBENZENESULFONANILIDE typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common synthetic route includes the nitration of a methoxybenzene derivative, followed by chlorination and sulfonation reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. These methods are designed to be efficient and cost-effective, while also ensuring the safety and environmental compliance of the production process .

Chemical Reactions Analysis

4-CHLORO-2’-METHOXY-5’-NITROBENZENESULFONANILIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-CHLORO-2’-METHOXY-5’-NITROBENZENESULFONANILIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-CHLORO-2’-METHOXY-5’-NITROBENZENESULFONANILIDE involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonanilide moiety may also play a role in the compound’s biological activity by interacting with enzymes and receptors .

Properties

IUPAC Name

4-chloro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O5S/c1-21-13-7-4-10(16(17)18)8-12(13)15-22(19,20)11-5-2-9(14)3-6-11/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSSWHVSEIPARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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